molecular formula C9H8N6O2 B14962008 Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate

Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate

Cat. No.: B14962008
M. Wt: 232.20 g/mol
InChI Key: LTTRHZOBHXBGCZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[5,1-c][1,2,4]triazine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with formamide to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce amine derivatives. Substitution reactions can result in the formation of various ester or amide derivatives.

Scientific Research Applications

Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8N6O2

Molecular Weight

232.20 g/mol

IUPAC Name

ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate

InChI

InChI=1S/C9H8N6O2/c1-2-17-9(16)6-8-14-13-5(3-10)7(11)15(8)4-12-6/h4H,2,11H2,1H3

InChI Key

LTTRHZOBHXBGCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2C=N1)N)C#N

Origin of Product

United States

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